molecular formula C10H13BrN2O3S B14901605 2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide

2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide

Cat. No.: B14901605
M. Wt: 321.19 g/mol
InChI Key: DYWAKOKVJFNQPS-UHFFFAOYSA-N
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Description

2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide is a sulfonamide-containing propanamide derivative characterized by a 2-bromo-4-methylphenyl group attached to the sulfonamido nitrogen. Its molecular formula is C₁₀H₁₃BrN₂O₃S, with a molecular weight of 321.22 g/mol. The compound features a propanamide backbone (CH₃-CH(NH-SO₂-C₆H₃(2-Br,4-CH₃))-CONH₂), where the sulfonamido group introduces a bulky, hydrophobic aromatic moiety.

Properties

Molecular Formula

C10H13BrN2O3S

Molecular Weight

321.19 g/mol

IUPAC Name

2-[(2-bromo-4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C10H13BrN2O3S/c1-6-3-4-9(8(11)5-6)17(15,16)13-7(2)10(12)14/h3-5,7,13H,1-2H3,(H2,12,14)

InChI Key

DYWAKOKVJFNQPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide typically involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Functional Group Analysis and General Reactivity

The compound contains three key functional groups:

  • Sulfonamide (-SO₂NH-): Known for stability under acidic/basic conditions but susceptible to hydrolysis under extreme conditions.

  • Bromine substituent (-Br): Electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS) depending on reaction conditions.

  • Propanamide (-CONH-): Amide hydrolysis under acidic/basic conditions yields carboxylic acids or amines.

Sulfonamide Hydrolysis

Sulfonamides hydrolyze under acidic or basic conditions to form sulfonic acids and amines:

2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide+H+2-((2-Bromo-4-methylphenyl)sulfonyl)propanamide+NH3\text{this compound} + \text{H}^+ \rightarrow \text{2-((2-Bromo-4-methylphenyl)sulfonyl)propanamide} + \text{NH}_3

This reaction is accelerated by catalysts like HCl or NaOH .

Amide Hydrolysis

The propanamide group undergoes hydrolysis to yield propanoic acid and the corresponding amine:

This compound+H2OPropanoic acid+Sulfonamide derivative\text{this compound} + \text{H}_2\text{O} \rightarrow \text{Propanoic acid} + \text{Sulfonamide derivative}

Enzymatic hydrolysis (e.g., amidases) may also cleave the amide bond.

Aromatic Substitution of Bromine

The bromine atom on the 2-position of the phenyl ring can undergo substitution:

  • Nucleophilic aromatic substitution (NAS) : Requires activating groups (e.g., electron-donating groups). The sulfonamide group is electron-withdrawing, making NAS less favorable.

  • Electrophilic aromatic substitution (EAS) : Unlikely due to deactivating sulfonamide and bromine groups.

Sulfonamide Substitution

The sulfonamide group can act as a leaving group in substitution reactions:

This compound+NuSubstituted propanamide+Sulfonamide byproduct\text{this compound} + \text{Nu}^- \rightarrow \text{Substituted propanamide} + \text{Sulfonamide byproduct}

Examples include displacement by hydroxide or alkoxide ions.

Sulfonamide Oxidation

Oxidizing agents (e.g., KMnO₄, H₂O₂) may oxidize the sulfonamide to sulfonic acid:

This compound+Oxidizing agent2-((2-Bromo-4-methylphenyl)sulfonyl)propanamide\text{this compound} + \text{Oxidizing agent} \rightarrow \text{2-((2-Bromo-4-methylphenyl)sulfonyl)propanamide}

Reduction

Reduction of the sulfonamide group (e.g., LiAlH₄) may yield amine derivatives:

This compound+LiAlH4Amine derivative+Byproducts\text{this compound} + \text{LiAlH}_4 \rightarrow \text{Amine derivative} + \text{Byproducts}

Comparison of Reactivity with Structurally Similar Compounds

Compound Key Features Reactivity
2-bromo-N-(4-methylphenyl)propanamide Bromine at para position, no sulfonamideEAS/NAS possible due to activating methyl group; amide hydrolysis.
Propanamide derivatives Varying substituents (Br, I)Substitution at halogen positions; amide hydrolysis.
SulfanilamideSimple sulfonamide, no bromineHydrolysis to sulfonic acid; no substitution at aromatic ring.

Scientific Research Applications

2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide with structurally related sulfonamido-propanamide derivatives, highlighting differences in substituents, physicochemical properties, and bioactivity.

Compound ID & Source Substituents on Sulfonamido Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectroscopic Data Biological Activity
Target Compound 2-Bromo-4-methylphenyl C₁₀H₁₃BrN₂O₃S 321.22 Not reported Not reported Not reported Not reported
, Compound 20 3-Fluoro-4-(methylsulfonamido)phenyl C₂₉H₂₉F₄N₄O₅S₂ 679.79 (MS: [M+H]⁺) 85–90 82 ¹H NMR (δ 1.3–8.2 ppm), MS m/z 679 Not reported
, Compound 7 2-Methylphenyl C₁₇H₁₇F₃N₂O₃S 386.39 Not reported 27 ¹H/¹³C NMR, HRMS (ES+) Dopamine D₂ antagonists
, Compound 7j 4-Acetamidophenyl C₁₉H₂₀ClN₄O₅S 452.09 182–184 78 FTIR (NH: 3329 cm⁻¹), HRMS m/z 452.0925 Antiplasmodial activity
, CAS 154139-29-4 4-Methylphenyl (sulfonyl) C₁₄H₁₆BrNO₃S 358.26 Not reported Not reported Not reported Not reported
, CAS 1353022-73-7 4-Methylphenyl + 4-nitrophenyl C₁₆H₁₇N₃O₅S 363.39 Not reported Not reported Not reported Not reported

Structural and Electronic Comparisons

  • Halogen Substituents : The target’s 2-bromo group contrasts with fluoro (, –24) or chloro (, ) substituents. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions or halogen bonding compared to smaller halogens .
  • Aromatic Substitution Patterns: The para-methyl group in the target compound (vs.
  • Backbone Modifications: Unlike glycine-derived peptides (j–7l), the target lacks additional amino acid residues, simplifying its pharmacokinetic profile .

Physicochemical Properties

  • Melting Points : The target’s melting point is unreported, but analogs with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (>180°C) due to enhanced crystallinity .
  • Synthetic Yields : The target’s hypothetical synthesis may achieve higher yields (cf. 78–85% in ) compared to lower-yielding routes (e.g., 27% in ) due to optimized halogenation protocols .

Biological Activity

2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the bromine atom and the methyl group on the phenyl ring enhances its reactivity and selectivity toward specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This property is crucial in drug design for targeting specific pathways in disease processes.
  • Protein Interactions : The compound may also interact with protein complexes, influencing cellular signaling pathways. For instance, it has been noted to participate in studies related to enzyme inhibition and protein interactions, which are vital for understanding its therapeutic potential.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research on related structures has shown promising results against various viruses:

  • Inhibition of Viral Replication : Some derivatives have demonstrated effective inhibition of viral replication at micromolar concentrations. For example, certain arylsulfonamides exhibited significant antiviral activity against respiratory syncytial virus (RSV) with EC50 values ranging from 5–28 μM .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties:

  • Synthetic Lethality in Cancer Cells : In a study focusing on PRMT5-substrate adaptor proteins, compounds were screened for their ability to induce synthetic lethality in MTAP-deleted cancer cells. This approach led to the identification of several potent inhibitors with IC50 values around 12 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Compound ModificationBiological ActivityReference
Addition of Methyl GroupsEnhanced potency against TRPV1 channels
Variation in Sulfonamide SubstituentsAltered selectivity for ADAMTS enzymes
Bromine PositioningModulated enzyme interactions

Case Studies

Several case studies have explored the biological effects of related compounds:

  • TRPV1 Antagonism : A study demonstrated that specific modifications to sulfonamide derivatives resulted in enhanced antagonistic activity against TRPV1 channels, significant for pain management .
  • ADAMTS Inhibition : The introduction of various substituents on arylsulfonamides led to the discovery of selective inhibitors for ADAMTS7, showcasing how structural changes can optimize therapeutic effects against inflammatory diseases .
  • Antiviral Efficacy : Compounds structurally similar to this compound were tested for antiviral properties, revealing effective inhibition profiles that warrant further exploration in drug development .

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